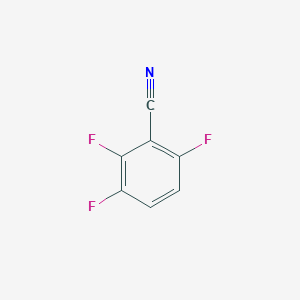

2,3,6-Trifluorobenzonitril

Übersicht

Beschreibung

2,3,6-Trifluorobenzonitrile is a fluorinated benzonitrile derivative . It is a compound useful in organic synthesis .

Synthesis Analysis

The synthesis of 2,3,6-Trifluorobenzonitrile involves a reaction where a solution of 2,4,6-trifluorobenzonitrile (15% in 2-propanol) was charged in the reactor using a HPLC pump at a rate of 0.5-2ml/min in 10-12 hours .Molecular Structure Analysis

The molecular formula of 2,3,6-Trifluorobenzonitrile is C7H2F3N . The average mass is 157.093 Da and the monoisotopic mass is 157.013931 Da .Physical And Chemical Properties Analysis

2,3,6-Trifluorobenzonitrile has a density of 1.4±0.1 g/cm3, a boiling point of 173.1±35.0 °C at 760 mmHg, and a vapour pressure of 1.3±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.9±3.0 kJ/mol and the flash point is 78.9±0.0 °C . The index of refraction is 1.464 .Wissenschaftliche Forschungsanwendungen

Organische Synthese

2,3,6-Trifluorobenzonitril: ist eine wertvolle Verbindung in der organischen Synthese, insbesondere als Baustein für verschiedene organische Moleküle. Seine Trifluormethylgruppe kann die elektronischen Eigenschaften von Molekülen signifikant verändern, was es zu einem nützlichen Reagenz bei der Synthese komplexerer fluorierter Verbindungen macht, die in Pharmazeutika und Agrochemikalien weit verbreitet sind .

Medizinische Chemie

In der medizinischen Chemie dient This compound als Vorläufer für die Synthese von bioaktiven Molekülen. Die Einführung von Fluoratomen in bioaktive Verbindungen kann deren metabolische Stabilität, Membranpermeabilität und Bindungsaffinität zu ihren biologischen Zielen verbessern .

Materialwissenschaften

Diese Verbindung findet Anwendungen in der Materialwissenschaft aufgrund ihrer Fähigkeit, wünschenswerte Eigenschaften zu verleihen, wenn sie in Polymere eingearbeitet wird. Fluorierte Polymere weisen eine verbesserte chemische Beständigkeit, thermische Stabilität und elektrische Isoliereigenschaften auf .

Flüssigkristalle

Die einzigartige Struktur von This compound macht es für die Entwicklung von Flüssigkristallmaterialien geeignet. Diese Materialien sind für Displaytechnologien wie die in LCD-Bildschirmen verwendeten von entscheidender Bedeutung .

Agrochemische Forschung

In der agrochemischen Forschung kann This compound verwendet werden, um Verbindungen mit potenzieller pestizider oder herbizider Aktivität zu erzeugen. Die Trifluormethylgruppe findet sich häufig in Molekülen, die mit bestimmten Enzymen oder Rezeptoren in Schädlingen interagieren .

Analytische Chemie

Als Standard in der Massenspektrometrie hilft This compound bei der Identifizierung und Quantifizierung komplexer fluorierter Verbindungen aufgrund seines klar definierten Massenspektrums .

Katalysatordesign

Im Bereich der Katalyse können Forscher This compound verwenden, um neuartige Katalysatoren zu entwickeln, die Reaktionen mit fluorierten Verbindungen erleichtern, die aufgrund der Stärke der Kohlenstoff-Fluor-Bindung notorisch schwierig sind .

Umweltstudien

Schließlich kann This compound in Umweltstudien verwendet werden, um das Verhalten fluorierter Schadstoffe zu verstehen. Seine Stabilität und Nachweisbarkeit machen es zu einer hervorragenden Modellverbindung, um das Umweltverhalten fluorierter organischer Chemikalien zu verfolgen .

Safety and Hazards

Eigenschaften

IUPAC Name |

2,3,6-trifluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTXHALVWAISPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159829 | |

| Record name | 2,3,6-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136514-17-5 | |

| Record name | 2,3,6-Trifluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136514175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trifluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is particularly interesting about the reaction of 2,3,6-trifluorobenzonitrile with guanidine carbonate?

A1: While one might expect a mixture of products, the reaction of 2,3,6-trifluorobenzonitrile with guanidine carbonate yields exclusively 2,4-diamino-5,6-difluoroquinazoline. [] This high selectivity is surprising and suggests a specific reaction pathway is favored. Further investigation into the mechanism of this reaction could be valuable for designing similar synthetic routes to other substituted quinazolines.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B163286.png)

![tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B163290.png)

![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B163297.png)